2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide
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Overview
Description
2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-acetyl-4-chlorophenol and 3-chloroaniline as the primary starting materials.
Formation of Intermediate: The 2-acetyl-4-chlorophenol undergoes a nucleophilic substitution reaction with an appropriate acylating agent to form an intermediate compound.
Amidation Reaction: The intermediate compound is then reacted with 3-chloroaniline under suitable conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or inhibit.
Pathways Involved: The compound may affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-acetyl-4-chlorophenoxy)-N-(4-chlorophenyl)acetamide: Similar structure with a different position of the chlorine atom.
2-(2-acetyl-4-bromophenoxy)-N-(3-chlorophenyl)acetamide: Bromine substituted analog.
2-(2-acetyl-4-chlorophenoxy)-N-(3-methylphenyl)acetamide: Methyl substituted analog.
Uniqueness
2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide is unique due to its specific combination of acetyl and chlorophenyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-10(20)14-8-12(18)5-6-15(14)22-9-16(21)19-13-4-2-3-11(17)7-13/h2-8H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVRTZOGAWCCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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